![molecular formula C20H15ClN2O2S B2709837 2-(3-(allyloxy)phenyl)-7-chloro-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 902942-11-4](/img/no-structure.png)
2-(3-(allyloxy)phenyl)-7-chloro-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(allyloxy)phenyl)-7-chloro-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione, also known as APT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. APT is a heterocyclic compound that contains a chromeno[2,3-d]pyrimidine ring system and a thione group.
Aplicaciones Científicas De Investigación
Catalyst-Free Synthesis
A catalyst-free, one-pot synthesis method for creating a series of functionalized chromenopyrimidines has been developed. This method emphasizes eco-friendliness and high atom economy, avoiding the need for catalysts and column chromatographic purification, thus highlighting the compound's potential in pharmaceutically relevant contexts (Brahmachari & Nayek, 2017).
Antimicrobial Activity
Research into novel chromenopyrimidines has demonstrated their significant antimicrobial and antitubercular activities. The synthesized compounds showed pronounced effects against various bacterial strains, including Mycobacterium tuberculosis, and fungi, indicating their potential as leads for developing new antimicrobial agents (Kamdar et al., 2011).
Chemosensor Application
A study on the synthesis of chromenopyrimidine derivatives explored their application as chemosensors for detecting Hg2+ ions. This research demonstrated the compounds' excellent sensitivity and selectivity towards Hg2+, offering a promising avenue for developing efficient mercury ion sensors in environmental monitoring (Jamasbi et al., 2021).
Green Synthesis
The green synthesis of chromenopyrimidine derivatives using tannic acid as a catalyst was explored to enhance the eco-friendliness of the synthesis process. This approach underscores the potential for sustainable production methods in creating these compounds, contributing to greener pharmaceutical manufacturing practices (Puvithra & Parthiban, 2020).
Fluorescent Properties
Innovative methods for synthesizing fluorescent chromenopyrimidine derivatives have been developed, highlighting their potential use in fluorescent probes and sensors. These compounds exhibit significant fluorescence emissions, making them valuable in biochemical and medical research for imaging and diagnostic purposes (Zonouzi et al., 2013).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(3-(allyloxy)phenyl)-7-chloro-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione' involves the reaction of 3-(allyloxy)benzaldehyde with 7-chloro-3H-chromen-4-one in the presence of ammonium acetate and acetic acid to form 2-(3-(allyloxy)phenyl)-7-chloro-3H-chromen-4-one. This intermediate is then reacted with thiourea in the presence of ethanol to yield the final product.", "Starting Materials": [ "3-(allyloxy)benzaldehyde", "7-chloro-3H-chromen-4-one", "ammonium acetate", "acetic acid", "thiourea", "ethanol" ], "Reaction": [ "Step 1: 3-(allyloxy)benzaldehyde + 7-chloro-3H-chromen-4-one + ammonium acetate + acetic acid -> 2-(3-(allyloxy)phenyl)-7-chloro-3H-chromen-4-one", "Step 2: 2-(3-(allyloxy)phenyl)-7-chloro-3H-chromen-4-one + thiourea + ethanol -> 2-(3-(allyloxy)phenyl)-7-chloro-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione" ] } | |
Número CAS |
902942-11-4 |
Nombre del producto |
2-(3-(allyloxy)phenyl)-7-chloro-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione |
Fórmula molecular |
C20H15ClN2O2S |
Peso molecular |
382.86 |
Nombre IUPAC |
7-chloro-2-(3-prop-2-enoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C20H15ClN2O2S/c1-2-8-24-15-5-3-4-12(10-15)18-22-19-16(20(26)23-18)11-13-9-14(21)6-7-17(13)25-19/h2-7,9-10H,1,8,11H2,(H,22,23,26) |
Clave InChI |
JBERLGBNFQLPFH-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=CC(=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



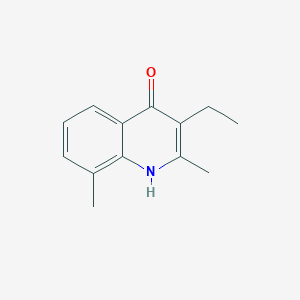
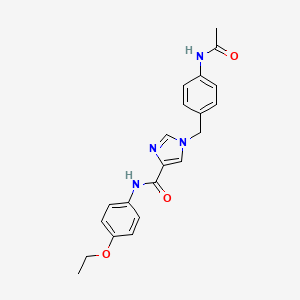
![1,3,7-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2709758.png)
![(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-enamide](/img/structure/B2709760.png)
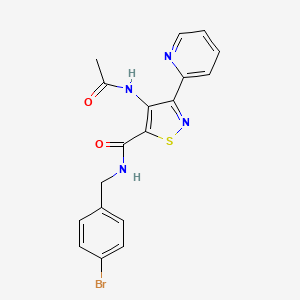
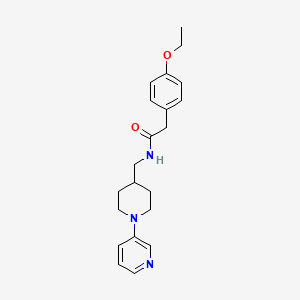
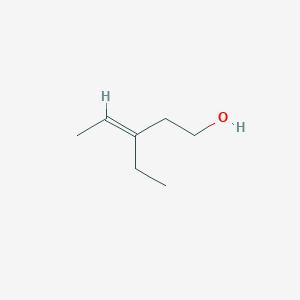
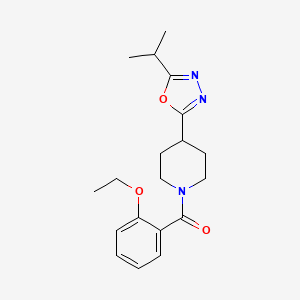
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide](/img/structure/B2709769.png)
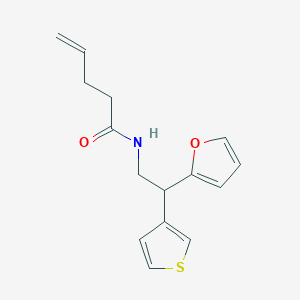
![2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B2709771.png)
![N'-[(Z)-(4-phenoxyphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2709773.png)
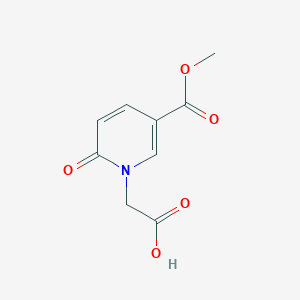
![4-Chloro-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]benzamide](/img/structure/B2709776.png)